Uridine, 5-cyano-2',3'-dideoxy-3'-fluoro-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

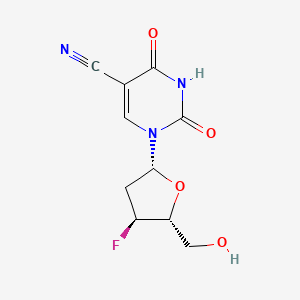

Uridine, 5-cyano-2’,3’-dideoxy-3’-fluoro- is a modified nucleoside analog. It is structurally similar to uridine but has specific modifications at the 5, 2’, and 3’ positions. These modifications include the addition of a cyano group at the 5 position, the removal of hydroxyl groups at the 2’ and 3’ positions, and the addition of a fluorine atom at the 3’ position. These changes confer unique chemical and biological properties to the compound.

Preparation Methods

The synthesis of Uridine, 5-cyano-2’,3’-dideoxy-3’-fluoro- involves several steps:

Starting Material: The synthesis typically begins with uridine.

Protection of Hydroxyl Groups: The hydroxyl groups at the 2’ and 3’ positions are protected using suitable protecting groups.

Introduction of Cyano Group: A cyano group is introduced at the 5 position using a suitable reagent, such as cyanogen bromide.

Deoxygenation: The hydroxyl groups at the 2’ and 3’ positions are removed through a deoxygenation reaction.

Fluorination: A fluorine atom is introduced at the 3’ position using a fluorinating agent, such as diethylaminosulfur trifluoride.

Deprotection: The protecting groups are removed to yield the final product.

Industrial production methods may involve optimization of these steps to improve yield and purity.

Chemical Reactions Analysis

Uridine, 5-cyano-2’,3’-dideoxy-3’-fluoro- undergoes various chemical reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the cyano group.

Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.

Substitution: The fluorine atom at the 3’ position can participate in nucleophilic substitution reactions.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the cyano group.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide).

Scientific Research Applications

Antiviral Activity

Uridine, 5-cyano-2',3'-dideoxy-3'-fluoro- has shown promising antiviral effects, particularly against human immunodeficiency virus (HIV) and other viral infections. The compound acts by inhibiting viral replication through its incorporation into viral nucleic acids, disrupting normal synthesis and function. Its mechanism involves interference with base pairing due to the cyano group and inhibition of enzymatic processes owing to the fluorine atom .

Anticancer Potential

The compound's structural modifications enhance its efficacy as an anticancer agent. Research indicates that it can inhibit various cancer cell lines, including those associated with leukemia and breast cancer. The fluorinated derivatives have been shown to exhibit potent activity against tumor growth, making them valuable candidates for further development in cancer therapy .

Enzyme Interaction Studies

Uridine, 5-cyano-2',3'-dideoxy-3'-fluoro- interacts with enzymes involved in nucleotide metabolism. Notably, it has been evaluated as an inhibitor of orotidine 5'-monophosphate decarboxylase (ODCase), demonstrating competitive inhibition at submicromolar concentrations. This interaction highlights its potential as a tool for studying enzyme mechanisms and developing new inhibitors for therapeutic use .

Mechanism of Action

The mechanism of action of Uridine, 5-cyano-2’,3’-dideoxy-3’-fluoro- involves its incorporation into nucleic acids. The modifications at the 5, 2’, and 3’ positions disrupt normal nucleic acid synthesis and function. The cyano group at the 5 position can interfere with base pairing, while the fluorine atom at the 3’ position can inhibit enzymatic processes involved in nucleic acid metabolism. These disruptions can lead to the inhibition of viral replication and cancer cell proliferation.

Comparison with Similar Compounds

Uridine, 5-cyano-2’,3’-dideoxy-3’-fluoro- can be compared with other nucleoside analogs, such as:

2’,3’-Dideoxyuridine: Lacks hydroxyl groups at the 2’ and 3’ positions but does not have the cyano or fluorine modifications.

5-Fluorouridine: Contains a fluorine atom at the 5 position but retains the hydroxyl groups at the 2’ and 3’ positions.

5-Cyanouridine: Contains a cyano group at the 5 position but retains the hydroxyl groups at the 2’ and 3’ positions.

The unique combination of modifications in Uridine, 5-cyano-2’,3’-dideoxy-3’-fluoro- confers distinct chemical and biological properties, making it a valuable compound for research and therapeutic applications.

Biological Activity

Uridine, 5-cyano-2',3'-dideoxy-3'-fluoro- (often abbreviated as cn5U) is a modified nucleoside that has garnered attention in the fields of medicinal chemistry and molecular biology due to its unique structural properties and potential biological activities. This article explores the biological activity of cn5U, focusing on its interactions with nucleic acids, enzyme inhibition, and implications for therapeutic applications.

Structural Characteristics

The modification of uridine with a cyano group at the 5-position and a fluorine atom at the 3-position significantly alters its chemical properties. These modifications impact base-pairing stability and specificity, which are crucial for its biological functions.

Key Structural Modifications

Antiviral Properties

Fluorinated nucleosides, including cn5U, have shown promising antiviral activity. Research indicates that derivatives of uridine can inhibit various viral enzymes, such as orotidine-5'-monophosphate decarboxylase (ODCase), which is essential for nucleotide metabolism in viruses. For example, 2′-deoxy-2′-fluoro-C6-substituted uridine derivatives demonstrated competitive inhibition at submicromolar concentrations against ODCase .

Anticancer Activity

The incorporation of modified nucleosides like cn5U into RNA has been linked to increased cytotoxicity in cancer cells. Studies have shown that these modifications can enhance the effectiveness of chemotherapeutic agents by altering the metabolism of nucleotides within cancer cells. Specifically, the presence of a cyano group can sensitize cancer cells to existing treatments by affecting uridine phosphorylase (UPase) activity, which plays a role in nucleotide salvage pathways .

Enzyme Interaction

Cn5U interacts with key enzymes involved in nucleotide metabolism:

- Orotidine-5'-monophosphate decarboxylase (ODCase) : Inhibition of this enzyme disrupts nucleotide synthesis pathways critical for viral replication and cancer cell proliferation.

- Uridine Phosphorylase (UPase) : The modulation of UPase activity by cn5U enhances susceptibility to other chemotherapeutics like 5-fluorouracil (5-FU), suggesting a synergistic effect that could be exploited in cancer therapy .

Study on Antiviral Activity

A study conducted on various fluorinated nucleosides demonstrated that compounds similar to cn5U exhibit significant antiviral properties against viruses such as hepatitis C and dengue virus. The mechanism involves competitive inhibition of viral polymerases, leading to reduced viral replication rates .

Study on Cancer Cell Lines

In vitro studies using breast cancer cell lines showed that the introduction of cn5U into RNA sequences led to increased apoptosis when combined with standard chemotherapy drugs. The study highlighted a 50% increase in cell death compared to controls treated with chemotherapy alone .

Q & A

Q. Basic: What synthetic strategies are recommended for preparing 5-cyano-2',3'-dideoxy-3'-fluorouridine, and how do structural modifications impact yield?

The synthesis of fluorinated dideoxynucleosides typically involves multistep pathways, including phosphorylation, halogenation, and protecting group strategies. For example:

- Phosphorylation : Phosphorus trichloride (PCl₃) is used to synthesize nucleoside phosphorochloridites, as demonstrated in the preparation of 3'-fluoro-2',3'-dideoxythymidine (FLT) and related analogues .

- Halogenation : Introducing fluorine at the 3'-position often requires stereoselective fluorination, while the 5-cyano group can be added via cyanation of uracil derivatives.

- Protecting Groups : Acetyl groups (e.g., 5'-O-acetyl derivatives) are commonly employed to stabilize reactive intermediates, as seen in related compounds like 5'-O-acetyl-2',3'-dideoxy-3'-fluoro-cytidine .

Methodological Note : Purification via column or flash chromatography is critical, as impurities from incomplete deprotection can reduce yields .

Q. Basic: How can researchers validate the stereochemical configuration of the 3'-fluoro substituent in this compound?

X-ray crystallography and NMR spectroscopy are standard methods:

- X-ray Analysis : For example, 3'-fluoro-2',3'-dideoxy-5-chlorouridine (a structural analogue) was confirmed to adopt specific glycosidic bond angles (χ = -168.8° and -131.3°) via X-ray diffraction .

- NMR Coupling Constants : The 3JH1′,F3′ coupling constant (typically 15–25 Hz) helps distinguish α/β anomers.

Data Contradictions : Some studies report variability in glycosidic bond angles depending on substituents (e.g., 5-cyano vs. 5-chloro), necessitating case-specific validation .

Q. Advanced: What mechanisms explain the anti-HIV activity of 3'-fluoro-2',3'-dideoxyuridine analogues, and how does the 5-cyano group modulate this activity?

- Mechanism : 3'-Fluoro-2',3'-dideoxynucleosides act as chain terminators during viral DNA synthesis. The 3'-fluoro group prevents 3'-OH phosphorylation, halting elongation .

- Role of 5-Cyano : The electron-withdrawing cyano group enhances base-pairing mismatches with viral reverse transcriptase, increasing selectivity. This is inferred from studies on 5-chloro derivatives, where halogenation improved selectivity indices by 10-fold compared to non-halogenated analogues .

Contradictions : While 5-chloro and 5-fluoro substitutions enhance anti-HIV activity, 5-cyano may reduce solubility, requiring formulation optimization .

Q. Advanced: How do researchers address conflicting cytotoxicity data for fluorinated dideoxynucleosides in different cell lines?

- Toxicity Profiling : Mitochondrial DNA (mtDNA) depletion assays are critical. For example, 2',3'-dideoxy-3'-thiacytidine (SddC) showed no mtDNA toxicity at anti-HIV-effective concentrations, unlike non-fluorinated analogues .

- Structure-Activity Adjustments : Modifying the 5-position (e.g., cyano vs. methyl) can reduce off-target effects. For instance, 5-fluoro-2',3'-dideoxy-3'-fluorouridine exhibited lower host-cell toxicity due to reduced interaction with human thymidylate synthase .

Methodology : Use dual-parameter assays (e.g., MTT for viability and qPCR for mtDNA content) to disentangle antiviral efficacy from cytotoxicity .

Q. Advanced: What analytical methods are recommended to study the metabolic stability of 5-cyano-2',3'-dideoxy-3'-fluorouridine in hepatic models?

- LC-MS/MS : Quantifies parent compound and metabolites (e.g., deaminated or phosphorylated derivatives). For example, 5-fluoro-2',3'-dideoxyuridine (FddUrd) was found to undergo rapid deamination in plasma, requiring stabilizers like EDTA .

- Enzyme Kinetics : Assess interactions with hepatic enzymes (e.g., uridine phosphorylase) using Km and Vmax measurements. Studies on 5-fluoro-2'-deoxyuridine showed noncompetitive inhibition (Ki=1.7mM) .

Data Gap : Limited data exist for 5-cyano derivatives, necessitating comparative studies with 5-halogenated analogues .

Q. Advanced: How can researchers optimize the therapeutic index of this compound for in vivo studies?

- Prodrug Design : Acetylation of the 5'-OH group (e.g., 5'-O-acetyl derivatives) improves bioavailability, as shown for 5'-O-acetyl-2',3'-dideoxy-3'-fluoro-cytidine .

- Combination Therapies : Pair with pharmacokinetic boosters (e.g., ritonavir) to reduce dosing frequency. Synergy with AZT was observed in HIV-1 inhibition assays for structurally related compounds .

Contradictions : While prodrugs enhance absorption, they may introduce new toxicity risks (e.g., acetylated metabolites), requiring careful in vivo profiling .

Properties

CAS No. |

131221-88-0 |

|---|---|

Molecular Formula |

C10H10FN3O4 |

Molecular Weight |

255.20 g/mol |

IUPAC Name |

1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carbonitrile |

InChI |

InChI=1S/C10H10FN3O4/c11-6-1-8(18-7(6)4-15)14-3-5(2-12)9(16)13-10(14)17/h3,6-8,15H,1,4H2,(H,13,16,17)/t6-,7+,8+/m0/s1 |

InChI Key |

ZCZNLIYHWYKUMR-XLPZGREQSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C#N)CO)F |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C#N)CO)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.